molecular formula C11H12N2O3 B8521260 N-(3-Nitrophenyl)-4-pentenamide

N-(3-Nitrophenyl)-4-pentenamide

Cat. No. B8521260
M. Wt: 220.22 g/mol
InChI Key: SKLKHUWVVPZLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08143255B2

Procedure details

To a mixture of 3-nitroaniline (0.433 mmol)) and pent-4-enoic acid (1.30 mmol) in CH2Cl2 (4 mL) at ambient temperature was added HOBt (0.234 g, 1.73 mmol) and EDC (0.332 g, 1.73 mmol). The resulting mixture was stirred for 4 hours. The reaction mixture was cooled to 0° C. and quenched with H2O. The aqueous layer was extracted with CH2Cl2 thrice and the combined organic extracts were washed with saturated NaHCO3 followed by brine, dried over Na2SO4 and concentrated under reduced pressure to give (viC1).
Quantity
0.433 mmol
Type
reactant
Reaction Step One
Quantity
1.3 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.234 g
Type
reactant
Reaction Step Two
Name
Quantity
0.332 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].[C:11](O)(=[O:16])[CH2:12][CH2:13][CH:14]=[CH2:15].C1C=CC2N(O)N=NC=2C=1.C(Cl)CCl>C(Cl)Cl>[N+:1]([C:4]1[CH:5]=[C:6]([NH:7][C:11](=[O:16])[CH2:12][CH2:13][CH:14]=[CH2:15])[CH:8]=[CH:9][CH:10]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.433 mmol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1
Name
Quantity
1.3 mmol
Type
reactant
Smiles
C(CCC=C)(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.234 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.332 g
Type
reactant
Smiles
C(CCl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 thrice
WASH
Type
WASH
Details
the combined organic extracts were washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give (viC1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)NC(CCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.